molecular formula C16H30N2O2 B2891187 Tert-butyl (2R)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate CAS No. 2382853-90-7

Tert-butyl (2R)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate

Cat. No. B2891187
CAS RN: 2382853-90-7
M. Wt: 282.428
InChI Key: NBEZKMHKMWIUMP-ARLHGKGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2R)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate, also known as TCPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TCPP is a chiral molecule with a pyrrolidine ring that contains a tertiary butyl group and a piperidine ring that contains an ethyl group.

Scientific Research Applications

Catalysis and Polymer Chemistry

The synthesis and polymerization of derivatives related to tert-butyl (2R)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate have been explored for their catalytic activities, particularly in acylation chemistry. A study by Mennenga et al. (2015) focused on polymethacrylates containing a 4-amino-pyridyl derivative, highlighting the self-activation capabilities of these polymers due to neighboring group effects in catalyzing the formation of tert-butyl acetate from tert-butanol and acetic anhydride. This research underlines the potential of such derivatives in enhancing catalytic efficiency through molecular design (Mennenga, Dorn, Menzel, & Ritter, 2015).

Intermediate in Synthesis

Kong et al. (2016) detailed the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, emphasizing its role as a crucial intermediate in the synthesis of biologically active compounds, including crizotinib. The work illustrates the compound's significance in the pharmaceutical industry for developing targeted therapies (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Crystal Structure Analysis

Research on the crystal structure of related compounds, such as that conducted by Baillargeon, Lussier, and Dory (2014), provides insights into the molecular interactions and stability of these chemicals. Understanding these structural details can be crucial for designing new materials and drugs with specific properties (Baillargeon, Lussier, & Dory, 2014).

Drug Development and Molecular Synthesis

The creation of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate by Zhang et al. (2018) showcases the application of tert-butyl (2R)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate derivatives in developing small molecule anticancer drugs. This research underscores the value of such compounds in medicinal chemistry, particularly in targeting dysfunctional signaling pathways in cancer (Zhang, Ye, Xu, & Xu, 2018).

properties

IUPAC Name

tert-butyl (2R)-2-(2-piperidin-2-ylethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-12-6-8-14(18)10-9-13-7-4-5-11-17-13/h13-14,17H,4-12H2,1-3H3/t13?,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEZKMHKMWIUMP-ARLHGKGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCC2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1CCC2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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